molecular formula C21H25NO3S B2627566 2-(3-methoxyphenyl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide CAS No. 1797535-56-8

2-(3-methoxyphenyl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide

Cat. No.: B2627566
CAS No.: 1797535-56-8
M. Wt: 371.5
InChI Key: BGGKIMUCQOTNHQ-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide is a complex organic compound that features a methoxyphenyl group and a phenylsulfanyl oxan-4-yl moiety

Scientific Research Applications

2-(3-methoxyphenyl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 3-methoxyphenyl intermediate through a reaction of 3-methoxybenzaldehyde with appropriate reagents.

    Synthesis of the Phenylsulfanyl Oxan-4-yl Intermediate: This step involves the formation of the oxan-4-yl ring with a phenylsulfanyl substituent.

    Coupling Reaction: The final step involves coupling the two intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with enzymes or receptors, while the phenylsulfanyl oxan-4-yl moiety may facilitate binding to other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of methoxyphenyl and phenylsulfanyl oxan-4-yl groups is unique to this compound.

    Reactivity: The specific reactivity of this compound in various chemical reactions sets it apart from similar compounds.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-24-18-7-5-6-17(14-18)15-20(23)22-16-21(10-12-25-13-11-21)26-19-8-3-2-4-9-19/h2-9,14H,10-13,15-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGKIMUCQOTNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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